(5-Bromo-2-furyl)[3-(4-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-YL]methanone
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Overview
Description
(5-Bromo-2-furyl)[3-(4-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-YL]methanone is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a complex structure with multiple functional groups, including bromine, fluorine, methoxy, and thioxo groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-furyl)[3-(4-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-YL]methanone typically involves multi-step organic reactions. The process may start with the preparation of the core benzoxadiazocin ring system, followed by the introduction of various substituents through reactions such as halogenation, methylation, and thioxo group incorporation. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety and environmental regulations are met, and implementing purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-furyl)[3-(4-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-YL]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.
Substitution: Halogen atoms like bromine and fluorine can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl or hydroxyl groups, while substitution reactions can introduce new functional groups in place of halogens.
Scientific Research Applications
Chemistry
In chemistry, (5-Bromo-2-furyl)[3-(4-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-YL]methanone can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties. Researchers may explore its interactions with biological targets to identify potential therapeutic applications.
Medicine
In medicine, this compound could be evaluated for its pharmacological properties. Its complex structure may interact with specific enzymes or receptors, leading to potential drug development opportunities.
Industry
In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique functional groups can impart specific properties to materials, making it useful in various industrial applications.
Mechanism of Action
The mechanism of action of (5-Bromo-2-furyl)[3-(4-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-YL]methanone depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s functional groups can form specific interactions, such as hydrogen bonds or hydrophobic interactions, leading to changes in the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5-Bromo-2-furyl)[3-(4-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-YL]methanone include other heterocyclic compounds with similar ring structures and functional groups. Examples include:
- (5-Bromo-2-furyl)[3-(4-chlorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-YL]methanone
- (5-Bromo-2-furyl)[3-(4-methylphenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-YL]methanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structure. This unique arrangement can lead to distinct chemical properties and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H18BrFN2O4S |
---|---|
Molecular Weight |
517.4 g/mol |
IUPAC Name |
(5-bromofuran-2-yl)-[10-(4-fluorophenyl)-6-methoxy-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-12-yl]methanone |
InChI |
InChI=1S/C23H18BrFN2O4S/c1-23-12-16(15-4-3-5-17(29-2)20(15)31-23)26(21(28)18-10-11-19(24)30-18)22(32)27(23)14-8-6-13(25)7-9-14/h3-11,16H,12H2,1-2H3 |
InChI Key |
AOZZPANOXUXNPG-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C3=C(O1)C(=CC=C3)OC)N(C(=S)N2C4=CC=C(C=C4)F)C(=O)C5=CC=C(O5)Br |
Origin of Product |
United States |
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